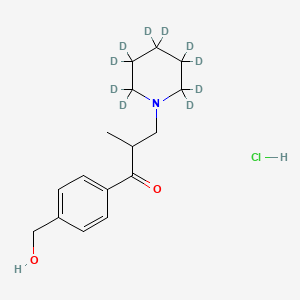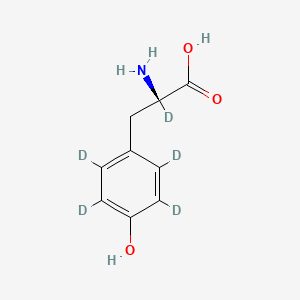
L-Tyrosine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine-d5 is a deuterium-labeled form of L-Tyrosine, an aromatic, non-essential amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and protein synthesis due to its stable isotope labeling, which allows for precise tracking in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-d5 typically involves the incorporation of deuterium into the L-Tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce L-Tyrosine, which is then subjected to deuterium exchange reactions. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to L-DOPA (L-3,4-dihydroxyphenylalanine) using tyrosine hydroxylase.
Decarboxylation: Formation of tyramine via tyrosine decarboxylase.
Substitution: Mannich-type reactions for bioconjugation.
Common Reagents and Conditions
Oxidation: Tyrosine hydroxylase, tetrahydrobiopterin, O2, and Fe2+ as cofactors.
Decarboxylation: Tyrosine decarboxylase enzyme.
Substitution: Formaldehyde and secondary amines for Mannich reactions
Major Products
L-DOPA: A precursor to neurotransmitters dopamine, norepinephrine, and epinephrine.
Tyramine: A biogenic amine involved in neurotransmission.
Bioconjugates: Modified proteins for therapeutic and diagnostic applications.
Applications De Recherche Scientifique
L-Tyrosine-d5 is extensively used in various fields of scientific research:
Chemistry: Studying metabolic pathways and enzyme kinetics using stable isotope labeling.
Biology: Investigating protein synthesis and degradation.
Medicine: Researching neurological disorders by tracking neurotransmitter synthesis.
Industry: Producing labeled compounds for pharmaceutical development and quality control .
Mécanisme D'action
L-Tyrosine-d5 exerts its effects by participating in the same biochemical pathways as L-Tyrosine. It is hydroxylated to L-DOPA by tyrosine hydroxylase, which is then decarboxylated to dopamine. Dopamine can further be converted to norepinephrine and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses .
Comparaison Avec Des Composés Similaires
L-Tyrosine-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Phenylalanine: A precursor to L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine hydroxylation.
Tyramine: A decarboxylation product of L-Tyrosine.
This compound stands out for its application in stable isotope labeling, providing a valuable tool for researchers in various scientific disciplines.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
Clé InChI |
OUYCCCASQSFEME-DINGIVGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
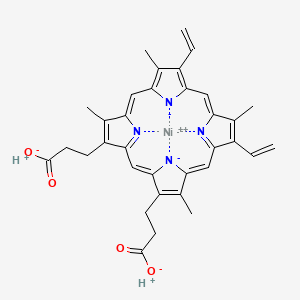

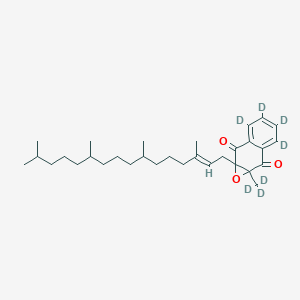
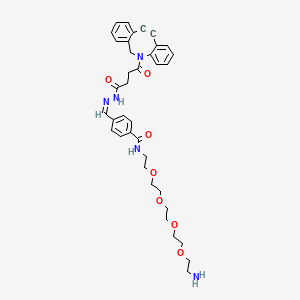

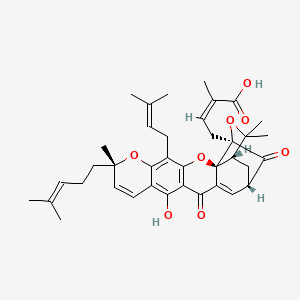
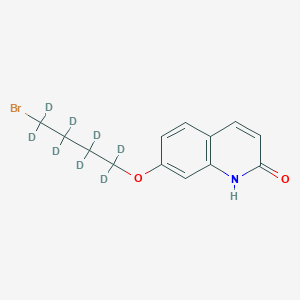
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
